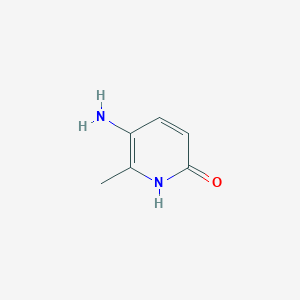

5-Amino-6-methylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Amino-6-methylpyridin-2(1H)-one derivatives has been explored in various contexts. For instance, a series of nonnucleoside 3-aminopyridin-2(1H)-one derivatives were synthesized and evaluated for their potential as HIV-1 reverse transcriptase inhibitors. Some of these analogs demonstrated potent inhibitory properties with in vitro IC50 values as low as 19 nM . Another study presented a flexible three-component synthesis of novel δ-amino acids incorporating an imidazo[1,2-a]pyridine backbone, which involved 2-aminopyridine as a starting material . Additionally, a tandem Michael addition/imino-nitrile cyclization synthesis was used to create 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile compounds .

Molecular Structure Analysis

The molecular structure of related pyridinone derivatives has been a subject of interest. For example, the structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. The compound crystallized in a monoclinic space group, and the geometrical parameters obtained from XRD studies were in good agreement with the calculated values .

Chemical Reactions Analysis

The reactivity of pyridinone derivatives has been investigated in various chemical reactions. Methyl 5-iodopyridine-2-carboximidate was synthesized and reacted with amino groups of model compounds, including performic acid-oxidized insulin, to introduce heavy atoms into specific sites in proteins . The reaction of protein amino groups with this reagent under mild conditions resulted in the formation of N-monosubstituted amidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives have been studied to understand their reactivity and potential applications. For instance, the tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one was investigated to explore its hydrogen bonding properties. The equilibrium constant for the keto and hydroxyl tautomeric forms was estimated using ultraviolet spectroscopy, suggesting a preference for the keto form in aqueous conditions . Additionally, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of the phthalide derivative mentioned earlier were calculated using DFT methods .

Applications De Recherche Scientifique

Structural and Theoretical Analysis

- The structure of a novel phthalide derivative closely related to 5-Amino-6-methylpyridin-2(1H)-one was studied using X-ray crystal diffraction, IR spectroscopy, and quantum chemical computations. This research highlights its potential in crystallography and theoretical chemistry studies (Yılmaz et al., 2020).

Nucleoside Synthesis

- A study on expanding the genetic alphabet noted that pyrazine nucleosides, structurally similar to 5-Amino-6-methylpyridin-2(1H)-one, can be synthesized and incorporated into oligonucleotides, providing new potential in genetic research (von Krosigk & Benner, 2004).

Inhibitor Studies and Complex Synthesis

- Research on amino salicylato salts and Cu(II) complexes involving 2-amino-6-methylpyridine, a compound structurally similar to 5-Amino-6-methylpyridin-2(1H)-one, indicated potential for inhibitory activity on human carbonic anhydrase isoenzymes (Yenikaya et al., 2011).

Tautomerism Studies

- A study on 6-Aminopyrazin-2-one, a compound related to 5-Amino-6-methylpyridin-2(1H)-one, provided insights into the tautomeric equilibrium and potential for its use in understanding hydrogen bonding in nucleic acids (Voegel et al., 1993).

Crystal Structure and Hydrogen Bonding

- The crystal structures of hydration products of derivatives similar to 5-Amino-6-methylpyridin-2(1H)-one were studied, offering insights into hydrogen-bonded ion networks, which could be significant in material science and molecular engineering (Waddell et al., 2011).

Amino-Imino Tautomerism

- A study on photoinduced amino-imino tautomerism in compounds related to 5-Amino-6-methylpyridin-2(1H)-one revealed insights into UV-induced reversible tautomerism, which can be critical in photochemistry and molecular dynamics (Akai et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

5-amino-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(7)2-3-6(9)8-4/h2-3H,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZBTVLKTXKODT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646646 |

Source

|

| Record name | 5-Amino-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-methylpyridin-2(1H)-one | |

CAS RN |

88818-90-0 |

Source

|

| Record name | 5-Amino-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)